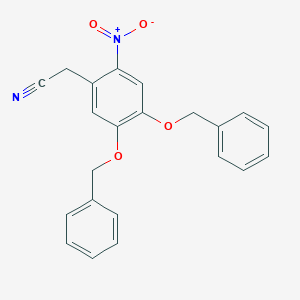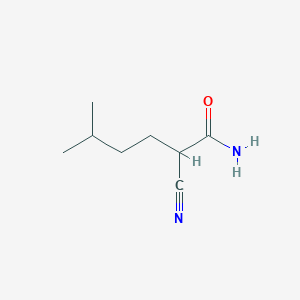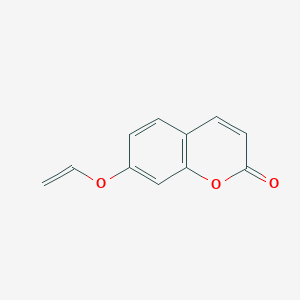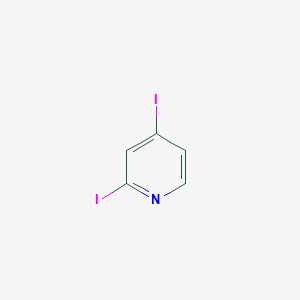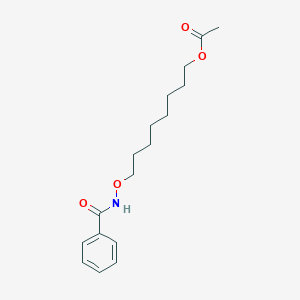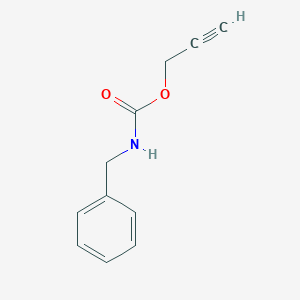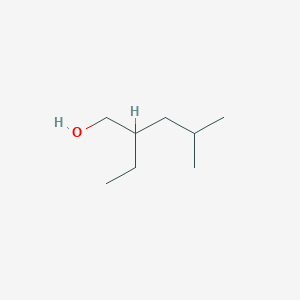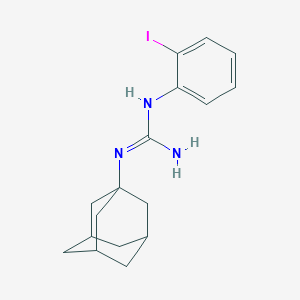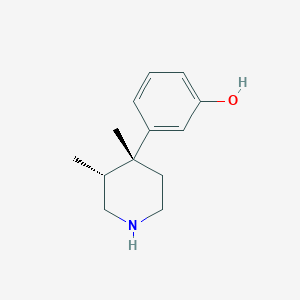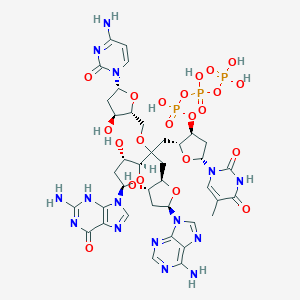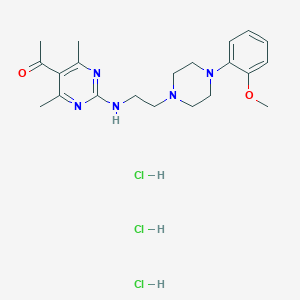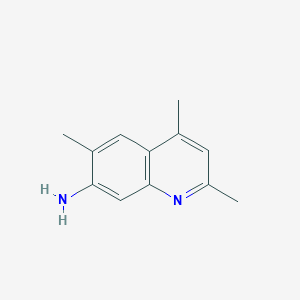![molecular formula C10H10N2O5S2 B056499 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 114260-77-4](/img/structure/B56499.png)
3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide, also known as CMMD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzothiadiazine derivatives and has been studied for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide involves its ability to inhibit the activity of the protein phosphatase 2A (PP2A), which is involved in regulating cell growth and apoptosis. 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide binds to the catalytic subunit of PP2A, leading to its inhibition and subsequent activation of various signaling pathways that induce apoptosis and inhibit cell proliferation.
Biochemische Und Physiologische Effekte
Studies have shown that 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide has various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant properties. 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide has also been shown to induce cell cycle arrest, inhibit angiogenesis, and enhance the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide in lab experiments is its high potency and specificity towards PP2A inhibition. However, the limitations of using 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide in lab experiments include its low solubility in water, which can affect its bioavailability and toxicity.
Zukünftige Richtungen
For 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide research include the development of more efficient synthesis methods, the evaluation of its potential as a therapeutic agent for various diseases, and the investigation of its mechanism of action in more detail. Additionally, studies can focus on the optimization of 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide derivatives to enhance its potency, specificity, and bioavailability.
Synthesemethoden
The synthesis of 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide involves the reaction of 2-mercapto benzoic acid with 6-amino-3-methoxy-4-phenyl-1,2,4-benzothiadiazine 1,1-dioxide. The reaction occurs in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is then purified through column chromatography to obtain pure 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide.
Wissenschaftliche Forschungsanwendungen
3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide has been studied for its potential therapeutic properties in various scientific research studies. One of the significant applications of 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide is its use as a potential anti-cancer agent. Studies have shown that 3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide can induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines.
Eigenschaften
CAS-Nummer |
114260-77-4 |
|---|---|
Produktname |
3-[(Carboxymethyl)thio]-6-methoxy-4H-1,2,4-benzothiadiazine 1,1-dioxide |
Molekularformel |
C10H10N2O5S2 |
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
2-[(6-methoxy-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C10H10N2O5S2/c1-17-6-2-3-8-7(4-6)11-10(12-19(8,15)16)18-5-9(13)14/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
UGKOQZYTTXJESO-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)O |
Kanonische SMILES |
COC1=CC2=C(C=C1)S(=O)(=O)N=C(N2)SCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



